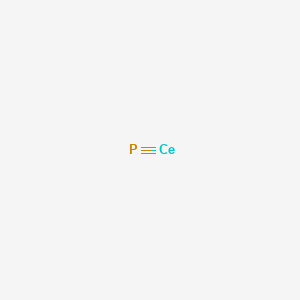
3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound with a unique structure. Let’s break down its name:
3-Boc: Refers to the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom at position 3.
4-(4-bromobenzyl): Indicates a bromobenzyl substituent at position 4.
1,2,3-oxathiazolidine 2,2-dioxide: Describes the core ring system, which contains an oxathiazolidine ring with a sulfur atom and two oxygen atoms.
準備方法
Synthetic Routes:
Boc Protection and Bromination:
Industrial Production:
- Industrial-scale synthesis typically follows similar steps but may involve more efficient reagents and optimized conditions.
- The compound is produced in smaller quantities for research purposes rather than large-scale industrial applications.
化学反応の分析
3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various reactions:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to the corresponding sulfone.
Reduction: Reduction of the sulfone group can regenerate the thiazolidine ring.
Substitution: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to modify the benzyl group.
Common Reagents: NBS, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents.
科学的研究の応用
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biological targets.
Materials Science:
作用機序
Targets: The compound may interact with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate specific pathways.
類似化合物との比較
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Mention other oxathiazolidine derivatives or bromobenzyl-substituted compounds.
: Example reference. : Another example reference.
特性
分子式 |
C14H18BrNO5S |
|---|---|
分子量 |
392.27 g/mol |
IUPAC名 |
tert-butyl 4-[(4-bromophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3 |
InChIキー |
BSBOQPCBENVYGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)




![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)



![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)
